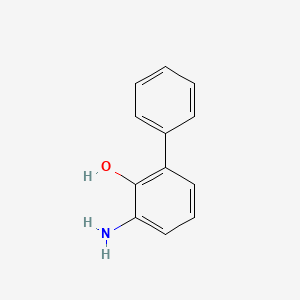

2-Amino-6-phenylphenol

Übersicht

Beschreibung

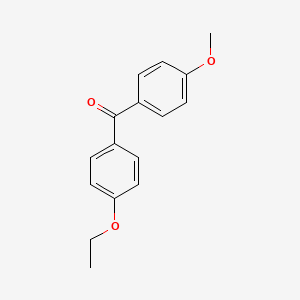

Phenolic compounds like “2-Amino-6-phenylphenol” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have diverse biological activities and are of considerable interest due to their intriguing structure .

Synthesis Analysis

Phenols can be synthesized through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Chemical Reactions Analysis

Phenols undergo several types of reactions including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Wissenschaftliche Forschungsanwendungen

Polyphen-2 in Protein Function Prediction

PolyPhen-2 uses amino acid substitutions, including those involving phenyl groups like in 2-amino-6-phenylphenol, to predict the impact on protein function. It integrates genomic and protein data for analysis (Adzhubei, Jordan, & Sunyaev, 2013).

Electrooxidation Studies

Electrooxidation of p-aminophenol, closely related to 2-amino-6-phenylphenol, reveals insights into film formation in aqueous mediums. This is relevant for applications in electrochemical devices and sensors (Menezes & Maia, 2006).

Enzymatic Degradation Research

Studies on 2-Aminomuconic 6-Semialdehyde Dehydrogenase from bacteria degrading 2-aminophenol provide insights into biodegradation processes, significant for environmental remediation (He, Davis, & Spain, 1998).

Nitric Oxide Release Studies

Research on nitric oxide release from phenyl-furoxancarbonitriles, related to phenyl groups in 2-amino-6-phenylphenol, is crucial for medicinal chemistry, particularly in developing therapeutic agents (Medana et al., 1994).

Structural and Optical Properties in Thin Films

Investigations into the properties of quinoline derivatives, structurally similar to 2-amino-6-phenylphenol, inform the development of advanced materials for optical and electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Polymer Synthesis

Research on polymer synthesis using aminophthalide monomers, akin to 2-amino-6-phenylphenol, contributes to the field of polymer science, particularly in creating materials with specific thermal and solubility properties (Imai, Takahashi, & Ueda, 1981).

Dioxygenase Enzymes in Bacterial Degradation

Study of dioxygenases degrading 2-aminophenol furthers understanding of bacterial metabolism and potential bioremediation strategies (Lendenmann & Spain, 1996).

Ammonium Determination in Soil and Water

The Berthelot reaction, utilizing phenolic compounds similar to 2-amino-6-phenylphenol, is essential in environmental chemistry for measuring ammonium levels (Rhine, Mulvaney, Pratt, & Sims, 1998).

Antimicrobial Studies of Azo-Azomethine Dyes

Synthesis of dyes from compounds like 2-amino-6-phenylphenol and their antimicrobial properties are significant in medicinal chemistry (Kose et al., 2013).

Aromatic Amino Acid Metabolism in Human Gut

Understanding the metabolism of aromatic compounds in the human gut, similar to 2-amino-6-phenylphenol, is vital for nutritional and gastrointestinal research (Smith & Macfarlane, 1997).

Dielectric Properties in Thin Films

The study of dielectric properties in films from derivatives of compounds like 2-amino-6-phenylphenol informs material science, particularly in electronics (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

2-Aminophenol Dioxygenase in Pseudomonas Species

Research on enzymes from Pseudomonas species that degrade 2-aminophenol offers insights into microbial pathways and environmental clean-up strategies (Takenaka et al., 1997).

Cancer Cell Inhibition by Pyrazolone-Enamines

Studying pyrazolone-enamines, derived from compounds like 2-amino-6-phenylphenol, for their anticancer properties is important in oncology and pharmacology (Yan et al., 2015).

Molecular Imprinting for Environmental Cleanup

Developing molecular imprinting polymers using compounds like 2-phenylphenol, related to 2-amino-6-phenylphenol, is crucial for environmental sciences, particularly in pollutant extraction (Bakhtiar, Bhawani, & Shafqat, 2019).

Biological Evaluation of Schiff Bases

Investigating Schiff bases derived from 4-aminophenol, related to 2-amino-6-phenylphenol, contributes to understanding their biological activities and potential medical applications (Aslam et al., 2016).

Corrosion Inhibition Studies

Research on thiazole and thiadiazole derivatives, including those derived from 2-amino-6-phenylphenol, informs materials science, especially in corrosion inhibition (Kaya et al., 2016).

Molybdenum(VI) Complexes in Catalysis

Studies on molybdenum(VI) complexes with ligands like aminoalcohol phenol, related to 2-amino-6-phenylphenol, are significant in catalysis and inorganic chemistry (Hossain et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVRKKAWBVVSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611184 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-phenylphenol | |

CAS RN |

53442-24-3 | |

| Record name | 3-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.